
Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multi-step processes that can include reactions such as the Lossen rearrangement and interactions with different arylidinemalononitrile derivatives or other reagents under specific conditions. For example, a study demonstrated the Lossen rearrangement mediated by Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for the synthesis of ureas from carboxylic acids, achieving good yields without racemization under mild conditions (Thalluri et al., 2014). Another example involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives to prepare specific carboxylate derivatives (Mohamed, 2014).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various analytical techniques. For instance, the structure of optically active compounds has been determined by fractional crystallization and X-ray diffraction analysis, providing insights into the stereochemistry and molecular conformation (Sakoda et al., 1992).
Chemical Reactions and Properties
Compounds such as ethyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate can undergo various chemical reactions, including oxidative scission and rearrangement reactions. For example, the oxidative scission of ethyl 2,2-dimethoxycyclopropanecarboxylates with lead tetraacetate has been documented, leading to the formation of monoalkylated fumric acid diesters and unusual anhydride bis-acetals (Graziano & Piccialli, 1999).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, can be characterized through methods such as X-ray crystallography. For instance, the crystal structure of ethyl-2-(4-aminophenoxy)acetate was determined, revealing its triclinic crystal system and providing insight into its molecular packing through Hirshfeld surface analysis (Altowyan et al., 2022).
Wissenschaftliche Forschungsanwendungen
Synthesis of Conformationally Restricted Dopamine Analogues
Research by Gentles et al. (1991) explores the synthesis of bridged 3-benzazepine derivatives using ethyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate. These derivatives act as conformationally restricted dopamine analogues, indicating the compound's utility in developing neurological drugs (Gentles, Middlemiss, Proctor, & Sneddon, 1991).
Synthesis of Antitumor Antibiotics
Liao, Wittek, and Cheng (1976) describe the synthesis of the C-D ring portion of streptonigrin, an antitumor antibiotic, where the compound plays a role in creating intermediates essential for the antibiotic's structure (Liao, Wittek, & Cheng, 1976).
Protection of Amino Alcohols and Carbonyl Compounds
Srivastava and Srivastava (2008) discuss a novel application of a catalyst in the protection of amino alcohols and carbonyl compounds, where ethyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate is used for synthesizing commercially important molecules (Srivastava & Srivastava, 2008).
Synthesis of Pyrrole-1-Acetic Acids as Anti-Inflammatory Agents
Ross and Sowell (1987) illustrate the synthesis of 3-substituted 2-amino-4,5-dimethylpyrrole-1-acetic acid derivatives, where the compound is a key intermediate in producing potential anti-inflammatory agents (Ross & Sowell, 1987).
Development of GPIIb/IIIa Integrin Antagonists
Hayashi et al. (1998) utilize the compound in developing ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, a potent and orally active fibrinogen receptor antagonist. This research highlights its role in cardiovascular drug development (Hayashi et al., 1998).
Eigenschaften
IUPAC Name |
ethyl 2-dimethoxyphosphoryl-2-(phenylmethoxycarbonylamino)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20NO7P/c1-4-21-13(16)12(23(18,19-2)20-3)15-14(17)22-10-11-8-6-5-7-9-11/h5-9,12H,4,10H2,1-3H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCIYRLSZNPVJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(NC(=O)OCC1=CC=CC=C1)P(=O)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20NO7P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


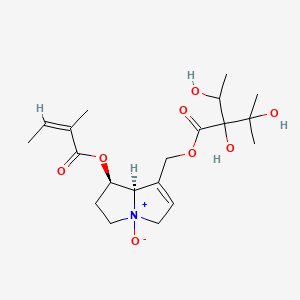
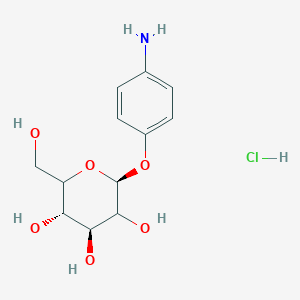
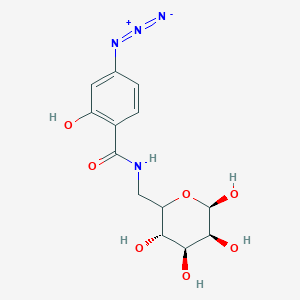

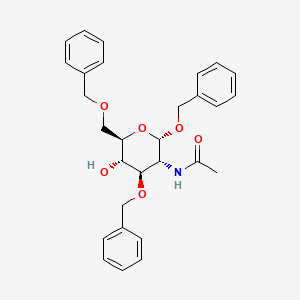
![N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide](/img/structure/B1141814.png)
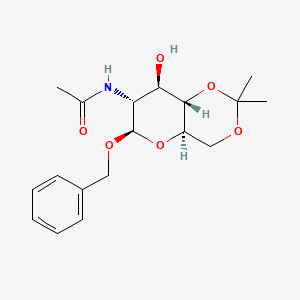
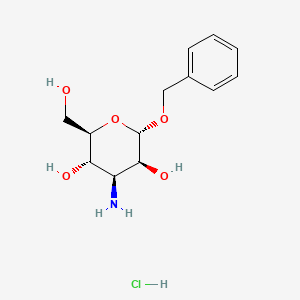
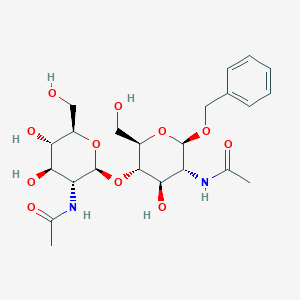
![(1R)-1-[(5R,6S,6Ar)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B1141818.png)

